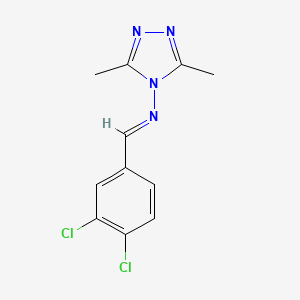

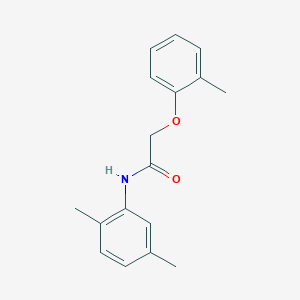

2-(4-morpholinyl)-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-morpholinyl)-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one, also known as MPT0B390, is a synthetic compound that has been extensively studied for its potential use in the field of cancer treatment. This compound has shown promising results in various preclinical studies, and its mechanism of action has been extensively investigated.

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antifungal Applications

One study explored the synthesis and evaluation of certain novel derivatives for antitubercular and antifungal activities. Compounds synthesized through reactions involving morpholine demonstrated significant antitubercular and antifungal properties, highlighting their potential in developing treatments for these infections. The structural confirmation of these compounds was achieved through IR, 1H NMR, and Mass spectra, indicating the critical role of morpholine in enhancing biological activity (Manjoor. Syed et al., 2013).

Electropolymerization and Optical Properties

Another fascinating application involves the electropolymerization of thiadiazolo[3,4-c]pyridine derivatives, including those with morpholine groups, to create polymers with promising optical and electrochromic properties. These materials exhibit various colors and show potential for use in electrochromic devices due to their diverse optical absorption capabilities. The study's findings underscore the importance of the donor-acceptor-donor (D–A–D) structure in designing materials with specific optical characteristics (Shouli Ming et al., 2015).

Corrosion Inhibition

Research into thiazole-based pyridine derivatives, including those synthesized from compounds similar to "2-(4-morpholinyl)-5-(3-pyridinylmethylene)-1,3-thiazol-4(5H)-one," has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds were characterized through various analytical techniques, revealing that their inhibition efficiency is closely related to their concentration and structural features. The study provides insights into the potential industrial applications of these derivatives in protecting metals from corrosion (Turuvekere K. Chaitra et al., 2016).

Eigenschaften

IUPAC Name |

(5Z)-2-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12-11(8-10-2-1-3-14-9-10)19-13(15-12)16-4-6-18-7-5-16/h1-3,8-9H,4-7H2/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQGNRSRDOPGIO-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CN=CC=C3)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C/C3=CN=CC=C3)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)